molecular formula C15H18N2S B3008108 4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine CAS No. 1226435-15-9

4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine

Cat. No.: B3008108
CAS No.: 1226435-15-9
M. Wt: 258.38
InChI Key: NAYKNMTWLDTEID-UHFFFAOYSA-N
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Description

4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine is a substituted pyrimidine derivative characterized by a sulfur-containing (2-methylbenzyl)thio group at position 6 and an isopropyl substituent at position 2. Pyrimidine derivatives are widely studied for their pharmacological activities, including antimicrobial and antifungal effects, driven by substituent-driven modulation of lipophilicity, electronic effects, and steric interactions .

Properties

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-6-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-11(2)14-8-15(17-10-16-14)18-9-13-7-5-4-6-12(13)3/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYKNMTWLDTEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-isopropylpyrimidine-6-thiol with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives can modulate immune responses and inhibit tumor growth. The compound has been shown to act as a modulator of prostaglandin E2 receptors (EP2 and EP4), which are implicated in cancer progression and inflammation. By blocking these receptors, the compound may enhance immune reactivity against tumors, making it a candidate for cancer therapy .

Anti-inflammatory Properties

The compound's ability to inhibit cyclooxygenase (COX) enzymes is significant for its anti-inflammatory applications. COX-2 inhibitors derived from pyrimidine structures demonstrate potent anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrimidine derivatives, including 4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine, in various therapeutic contexts.

Cancer Treatment Studies

A study highlighted the use of pyrimidine derivatives as COX-2 inhibitors with notable anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7). The compounds exhibited IC50 values comparable to established treatments like Celecoxib, indicating their potential as effective anticancer agents .

Another investigation revealed that certain pyrimidine derivatives could inhibit EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapy. Specifically, compounds showed significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 0.25 µM to 5.1 µM .

Anti-inflammatory Applications

Research into the anti-inflammatory properties of pyrimidine derivatives shows promise for treating inflammatory diseases. The modulation of COX enzymes by these compounds can lead to reduced inflammation and pain relief, making them suitable candidates for further pharmaceutical development .

Comparative Data Table

The following table summarizes key findings related to the anticancer and anti-inflammatory activities of pyrimidine derivatives:

Compound NameActivity TypeTargetIC50 Value (µM)Reference
This compoundAnticancerEGFR0.25
Pyrimidine Derivative AAnticancerCOX-23.43
Pyrimidine Derivative BAnti-inflammatoryCOX-25.0

Mechanism of Action

The mechanism of action of 4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Position 4 Substituents: Isopropyl vs. Thietane vs. Oxo Groups (Compound 1): Thietane-containing derivatives (e.g., compound 1) exhibit improved metabolic stability over oxo-substituted analogs, suggesting the target compound’s thioether may similarly resist oxidation .
  • Position 6 Substituents :

    • (2-Methylbenzyl)thio vs. Phenyl (5a, 5c) : The (2-methylbenzyl)thio group (as in 6a) enhances antifungal activity by balancing lipophilicity and steric effects, a trait likely shared with the target compound .

Physicochemical and Pharmacokinetic Properties

Property 4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine (Predicted) 5c 6a Compound 1
LogP ~3.5 (moderate lipophilicity) 4.2 3.8 2.9
Solubility (µg/mL) Low (due to isopropyl) 12.5 (pH 7.4) 8.3 (pH 7.4) 45.6 (pH 7.4)
Metabolic Stability Moderate (thioether resists CYP450) Low (ester hydrolysis) High (thiadiazole core) High (thietane ring)
Notes:
  • The target compound’s isopropyl group may reduce solubility compared to 6a’s polar thiadiazole ring but improve blood-brain barrier penetration .
  • Thioether linkages (as in 6a and the target compound) generally enhance stability over ester-containing analogs like 5a .

Contradictions and Limitations

  • Antibacterial vs. Antifungal Activity : While 5c (antibacterial) and 6a (antifungal) share pyrimidine cores, the addition of a thiadiazole ring in 6a shifts activity toward fungi, suggesting substituent positioning is critical .
  • ADMET Profiles : Compound 1’s thietane ring improves stability, but its lower logP compared to the target compound may limit tissue distribution .

Biological Activity

4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2S, with a molecular weight of approximately 250.37 g/mol. The compound features a pyrimidine ring substituted with an isopropyl group and a thioether moiety, which may influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound, 2-((2-methylbenzyl)thio)-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carbonitrile, was identified as a potent bromodomain and extra-terminal (BET) inhibitor. This compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231), colorectal (HT-29), and renal (U-937) cells, with IC50 values ranging from 0.02 to 0.094 µM .

The mechanism through which these pyrimidine derivatives exert their effects often involves the inhibition of specific proteins involved in cancer progression. For example, compounds targeting BRD4 and PLK1 showed promising results in inducing apoptosis in cancer cells by modulating cell cycle checkpoints and promoting the expression of pro-apoptotic markers such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine scaffold can significantly alter biological activity. The introduction of various substituents on the aromatic rings has been shown to enhance cytotoxicity and selectivity towards cancer cells. For instance, compounds with electron-withdrawing groups exhibited decreased activity, while those with electron-donating groups showed improved potency .

Comparative Biological Activity Table

The following table summarizes the biological activity of various related compounds:

Compound NameStructureIC50 (µM)Target Protein
This compoundStructureTBDTBD
2-((2-methylbenzyl)thio)-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidineStructure0.02BRD4
Novel Aminopyrimidine DerivativeStructure0.029PLK1
MethotrexateStructure0.094Various

Case Studies

  • Breast Cancer Study : A study conducted on MDA-MB-231 cells revealed that compounds similar to this compound induced significant apoptosis and cell cycle arrest at the G2/M phase. The study highlighted the upregulation of apoptotic markers and downregulation of anti-apoptotic proteins as key mechanisms .
  • Colorectal Cancer Research : Another investigation focused on HT-29 cells demonstrated that certain derivatives exhibited selective toxicity with higher selectivity indices compared to traditional chemotherapeutics like Methotrexate, suggesting their potential as targeted therapies for colorectal cancer .

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Waste disposal : Neutralize acidic/basic residues before segregating organic waste .

How can researchers assess the compound’s stability under varying storage conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks .
  • Analytical monitoring : Use HPLC to track degradation products (e.g., sulfoxide formation) .
  • Optimal storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) .

What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., serum)?

Advanced Research Question

  • LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM (Multiple Reaction Monitoring) for sensitivity .
  • Validation parameters : Assess linearity (R² > 0.99), LOD/LOQ (nM range), and recovery rates (85–115%) .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., DHFR, kinases). Focus on hydrogen bonds with pyrimidine N atoms and hydrophobic interactions with the isopropyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

What strategies can resolve low reproducibility in synthetic yields across labs?

Advanced Research Question

  • Detailed SOPs : Specify reagent purity (e.g., ≥99%), solvent drying methods (e.g., molecular sieves), and inert atmosphere protocols (Schlenk line) .
  • Inter-lab validation : Share batches for cross-testing via NMR and HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.